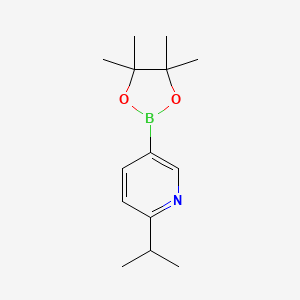

2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Vue d'ensemble

Description

2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C14H22BNO2 and its molecular weight is 247.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds are known to be used as reagents to borylate arenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the case of 2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, it can be used as a reagent to borylate arenes .

Biochemical Pathways

The borylation of arenes can lead to the formation of organoboronic acids and their derivatives, which are valuable intermediates in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific arenes that are borylated. The resulting organoboronic acids and their derivatives can exhibit a wide range of biological activities, depending on their structure .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemical species can influence the compound’s action, efficacy, and stability. For example, the borylation reaction may require a specific pH range or temperature to proceed efficiently. Additionally, the compound’s stability could be affected by exposure to light, heat, or oxygen .

Activité Biologique

2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyridine ring substituted with a dioxaborolane moiety. Its molecular formula is , and it possesses unique properties that may contribute to its biological effects.

Research indicates that compounds with similar structures often exhibit inhibitory activities against various biological targets. Notably:

- GSK-3β Inhibition : Compounds related to this structure have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key player in multiple signaling pathways related to cancer and neurodegenerative diseases. For instance, a related compound demonstrated an IC50 of 8 nM against GSK-3β .

- Anti-inflammatory Effects : Studies have highlighted the anti-inflammatory potential of similar compounds. For example, certain derivatives significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells .

Biological Activity Data Table

Case Studies

- GSK-3β Inhibitors : A study on various derivatives showed that those with isopropyl substitutions exhibited potent GSK-3β inhibitory activity. The structure of these compounds was pivotal in determining their efficacy .

- Anti-inflammatory Activity : In vitro assays demonstrated that certain derivatives effectively reduced inflammatory markers in microglial cells without significant cytotoxicity. This suggests potential therapeutic applications in neuroinflammatory conditions .

- Antimicrobial Efficacy : Recent investigations revealed that pyrimidine-based derivatives displayed activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, with MIC values indicating strong antimicrobial potential .

Applications De Recherche Scientifique

Organic Synthesis

Role as a Boron Reagent :

This compound is primarily utilized as a versatile boron reagent in organic chemistry. Its ability to facilitate the formation of carbon-boron bonds makes it valuable for various coupling reactions. This property is crucial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Reactivity and Mechanism :

The presence of the boron atom allows for selective reactions under mild conditions, enhancing yields and reducing by-products. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds which are significant in medicinal chemistry.

Pharmaceutical Development

Enhancement of Drug Efficacy :

In the pharmaceutical industry, this compound is employed to create boron-containing compounds that can significantly enhance drug efficacy. The unique structural attributes allow it to stabilize reactive intermediates during drug synthesis.

Case Studies :

Research indicates that incorporating boron into drug molecules can improve their pharmacokinetic properties. For example, studies have shown that boronic acids derived from this compound can act as effective inhibitors in enzyme-targeted therapies.

Material Science

Development of Advanced Materials :

The incorporation of 2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine into polymer matrices has been shown to enhance thermal stability and mechanical strength.

Applications in Polymers :

The compound is particularly useful in creating polymers with improved properties for applications in electronics and coatings. Its ability to cross-link with other materials leads to the formation of robust and durable composites.

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Boron reagent for coupling reactions | High yields and selectivity |

| Pharmaceutical Development | Stabilization of reactive intermediates | Enhanced drug efficacy |

| Material Science | Polymer enhancement | Improved thermal stability |

Agricultural Chemistry

Agrochemical Formulations :

This compound is also utilized in the formulation of agrochemicals. It enhances the solubility and bioavailability of active ingredients in pesticides and herbicides.

Impact on Crop Protection :

Studies have demonstrated that using boron-containing compounds can improve the effectiveness of agrochemicals by facilitating better absorption by plants and reducing environmental impact through targeted delivery systems.

Propriétés

IUPAC Name |

2-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2/c1-10(2)12-8-7-11(9-16-12)15-17-13(3,4)14(5,6)18-15/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWCJMHHUBKRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.